
GS-441524 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GS-441524 is a potent inhibitor of feline infectious peritonitis (FIP) virus with an EC50 of 0.78 μM.. GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. GS-441524 is a molecular precursor to a pharmacologically active nucleoside triphosphate molecule. These analogs act as an alternative substrate and RNA-chain terminator of viral RNA dependent RNA polymerase. GS-441524 was non-toxic in feline cells at concentrations as high as 100 uM and effectively inhibited FIPV replication in cultured CRFK cells and in naturally infected feline peritoneal macrophages at concentrations as low as 1 uM. Note: GS-441524 is an active metabolite of Remdesivir.
Wissenschaftliche Forschungsanwendungen
Antiviral Treatment for Feline Infectious Peritonitis
FIP Treatment Efficacy
GS-441524 has been extensively studied as a treatment for FIP, a severe viral disease in cats caused by feline coronavirus. Research indicates that GS-441524 is effective at inhibiting the replication of feline infectious peritonitis virus (FIPV) in vitro and in vivo. A key study demonstrated that GS-441524 was non-toxic to feline cells at concentrations up to 100 µM and effectively inhibited FIPV replication in cultured cells, with an effective concentration (EC50) determined through nonlinear regression analysis .
Dosage and Administration
The optimal dosage for treating FIP in cats is reported to be between 2.0 mg/kg to 4.0 mg/kg administered subcutaneously once daily for at least 12 weeks. In clinical settings, this treatment has shown high efficacy, with many cats recovering from severe forms of the disease .
Study | Dosage (mg/kg) | Administration Method | Duration | Outcome |
---|---|---|---|---|
2.0 - 4.0 | Subcutaneous | 12 weeks | High efficacy against FIP | |
5.0 | Intravenous/Subcutaneous | 5 days | Monitored for toxicity |
Potential Applications Against SARS-CoV-2
Inhibition of SARS-CoV-2
Recent studies have investigated the use of GS-441524 in combating SARS-CoV-2, the virus responsible for COVID-19. Preclinical trials have shown that GS-441524, particularly in combination with other compounds like GC376, effectively inhibits the proliferation of SARS-CoV-2 in mouse models . The pharmacokinetics of GS-441524 suggest that it could be developed as an oral treatment option for COVID-19, with favorable absorption and distribution characteristics noted in various animal models .
Pharmacokinetic Properties
The pharmacokinetic profile of GS-441524 indicates low to moderate plasma clearance rates across different species, with oral bioavailability ranging from approximately 8% in monkeys to 85% in dogs. These findings support its potential use as an antiviral agent in humans .
Safety and Toxicity Studies
Toxicity Assessments
Safety evaluations have been conducted to assess the toxicity of GS-441524 when administered to laboratory cats and mice. In one study, no significant acute toxicity was observed following intravenous or subcutaneous administration at specified dosages . Long-term studies are ongoing to further establish the safety profile of GS-441524.
Eigenschaften
CAS-Nummer |
2378280-82-9 |
---|---|
Molekularformel |
C12H14ClN5O4 |
Molekulargewicht |
327.725 |
IUPAC-Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile hydrochloride |
InChI |
InChI=1S/C12H13N5O4.ClH/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8;/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16);1H/t7-,9-,10-,12+;/m1./s1 |
InChI-Schlüssel |
RUKJXQWRCFJDMA-BITRNDABSA-N |
SMILES |
N#C[C@@]1(C2=CC=C3C(N)=NC=NN32)O[C@H](CO)[C@@H](O)[C@H]1O.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GS-441524 HCl; GS-441524 hydrochloride; GS-441524; GS441524; GS 441524; Remdesivir-metabolite, GS-5734-metabolite; GS5734-metabolite; GS 5734-metabolite; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.